4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine
CAS No.: 1447607-08-0
Cat. No.: VC17556511
Molecular Formula: C16H15BrClN3OS
Molecular Weight: 412.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1447607-08-0 |
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Molecular Formula | C16H15BrClN3OS |
Molecular Weight | 412.7 g/mol |
IUPAC Name | 4-(8-bromo-4-chloro-7-methoxyquinolin-2-yl)-N-propan-2-yl-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C16H15BrClN3OS/c1-8(2)19-16-21-12(7-23-16)11-6-10(18)9-4-5-13(22-3)14(17)15(9)20-11/h4-8H,1-3H3,(H,19,21) |
Standard InChI Key | PYQJKCPQQCJCLJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)Cl |
Introduction
Chemical Synthesis and Structural Elucidation
Synthesis of the Quinoline Core
The synthesis of 4-(8-bromo-4-chloro-7-methoxyquinolin-2-yl)-N-isopropylthiazol-2-amine begins with the preparation of a functionalized quinoline backbone. The quinoline core is typically derived from coal tar or synthesized via Skraup or Doebner-von Miller reactions, followed by halogenation and methoxylation at specific positions . In this case, the 7-methoxy group is introduced early in the synthesis to direct subsequent electrophilic substitutions. Bromination at the 8-position and chlorination at the 4-position are achieved using reagents such as and , respectively, under controlled conditions to ensure regioselectivity .
Thiazole Ring Formation and Functionalization
The thiazole moiety is constructed via a Hantzsch thiazole synthesis, where a thiourea derivative condenses with α-halo ketones. For this compound, the thiazole ring is substituted at the 4-position with the quinoline fragment and at the 2-position with an isopropylamine group. The condensation reaction employs -isopropylthiourea and a brominated quinoline-carbonyl intermediate, followed by cyclization in the presence of a base such as potassium carbonate. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the connectivity of the thiazole and quinoline units .
Key Synthetic Challenges
A major challenge in synthesizing this compound lies in avoiding undesired side reactions during halogenation. The presence of multiple electron-withdrawing groups (bromo, chloro) on the quinoline ring can deactivate the system, necessitating harsh reaction conditions that risk decomposition . Purification via column chromatography using chloroform-methanol gradients is often required to isolate the final product in high purity.
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a quinoline ring substituted at positions 4, 7, and 8 with chlorine, methoxy, and bromine groups, respectively. The thiazole ring is linked at position 2 of the quinoline, with an -isopropylamine group at position 2 of the thiazole. This arrangement creates a planar, conjugated system that enhances stability and potential π-π interactions with biological targets .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 412.7 g/mol |
Canonical SMILES | CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)Cl |
Topological Polar Surface Area | 76.8 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Spectroscopic Characterization
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NMR Spectroscopy: The -NMR spectrum exhibits distinct signals for the methoxy group (δ ~3.9 ppm), isopropyl methyl groups (δ ~1.3 ppm), and aromatic protons (δ 7.2–8.6 ppm).
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Mass Spectrometry: The molecular ion peak at 413.7 ([M+H]) confirms the molecular weight, with fragmentation patterns consistent with cleavage at the thiazole-quinoline junction.
Biological Activity and Research Applications
Antimicrobial Activity
Quinoline-thiazole hybrids are increasingly explored for antimicrobial applications. The thiazole ring’s sulfur atom and the quinoline’s planar structure facilitate interactions with bacterial enzymes such as DNA gyrase. Preliminary data on similar compounds show activity against Staphylococcus aureus and Escherichia coli, though specific data for this derivative remain unpublished .
Comparative Analysis with Related Compounds
Halogenated Quinolines
Compared to 8-bromo-4-chloro-7-methylquinazoline (CAS 1565019-68-2), which lacks the thiazole moiety, this compound’s additional heterocycle increases molecular complexity and potential binding affinity . The methoxy group also improves solubility relative to purely hydrocarbon-substituted quinolines .
Thiazole-Containing Analogs
Replacing the isopropylamine group with dimethylamine (as in PMC7125724 ) reduces steric hindrance but may diminish target selectivity. The isopropyl group in this compound likely enhances pharmacokinetic properties by increasing lipophilicity and membrane permeability.
Future Research Directions
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In Vivo Toxicity Studies: Assess acute and chronic toxicity in animal models to establish safety profiles.
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Structure-Activity Relationship (SAR) Studies: Modify substituents on the thiazole and quinoline rings to optimize potency.
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Target Identification: Use proteomics and molecular docking to identify protein targets such as kinases or DNA repair enzymes.
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